molecular formula C₃₇¹³CH₆₉D₃N₂O₁₂ B1152669 Azithromycin-13CD3

Azithromycin-13CD3

Cat. No.: B1152669
M. Wt: 753
Attention: For research use only. Not for human or veterinary use.
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Description

Azithromycin-13CD3 is a stable isotope-labeled analog of azithromycin, a macrolide antibiotic. This compound incorporates three deuterium atoms (D3) and one carbon-13 (13C) isotope into its molecular structure, replacing hydrogen and carbon-12 atoms, respectively. It is primarily used as an internal standard in mass spectrometry (MS)-based bioanalytical workflows to enhance quantification accuracy by correcting for matrix effects and instrument variability . The molecular formula of this compound is reported as C38H67D3N2O13 (with 13C substitution at specific positions), and it has a molecular weight of 753 g/mol (based on ). Commercial preparations, such as those from TRC, offer 95% purity, ensuring reliability in research applications .

Properties

Molecular Formula

C₃₇¹³CH₆₉D₃N₂O₁₂

Molecular Weight

753

Synonyms

CP-62993-13Cd3;  XZ-450-13Cd3;  Azitrocin-13Cd3;  Ribotrex-13Cd3;  Sumamed-_x000B_Cd3;  Trozocina-d3;  Zithromaz-13Cd3;  Zitromax-13Cd3; 

Origin of Product

United States

Comparison with Similar Compounds

Isotope-Labeled Antibiotics

Azithromycin-13CD3 is often compared to other deuterated or isotope-labeled antibiotics, such as ciprofloxacin-d8 , which serves a similar role as an internal standard. Key differences include:

Property This compound Ciprofloxacin-d8
Molecular Formula C38H67D3N2O13 C17H10D8FN3O3
Molecular Weight 753 g/mol 349.35 g/mol
Primary Use Quantification of azithromycin in biological matrices Quantification of ciprofloxacin in antimicrobial assays
Chromatographic Behavior Exhibits retention time shifts compared to non-labeled azithromycin in MS workflows Used to align bioassay activity with chromatographic peaks in antimicrobial studies

Key Finding : In bioassays, this compound and ciprofloxacin-d8 show discrepancies in retention times between bioactivity fractions and MS chromatograms, necessitating careful alignment during data analysis .

Pharmacopeial Reference Standards

USP Azithromycin RS and USP Azithromycin Related Compound F RS are critical reference materials for quality control.

Property This compound USP Azithromycin RS USP Related Compound F RS
Molecular Formula C38H67D3N2O13 C38H72N2O12 C38H70N2O13
Molecular Weight 753 g/mol 749.00 g/mol 763.00 g/mol
Structural Features Isotope-labeled; identical core structure to azithromycin Non-labeled parent compound 3′-N-demethyl and 3′-N-formyl modifications
Application Analytical internal standard Purity and potency testing Identification of degradation products

Key Insight : USP Related Compound F RS, a demethylated and formylated derivative, highlights structural modifications that affect pharmacokinetic properties and stability .

Pharmaceutical Impurities and Derivatives

This compound differs significantly from impurities like Azithromycin EP Impurity I and EP Impurity H , which arise during synthesis or storage:

Compound Molecular Formula Molecular Weight Role/Impact
This compound C38H67D3N2O13 753 g/mol Analytical standard; no therapeutic role
EP Impurity I C44H76N2O14S 889.15 g/mol Byproduct affecting drug purity
EP Impurity H C44H76N2O14S (isomeric form) 889.15 g/mol Structural isomer with reduced efficacy

Research Findings and Discrepancies

  • Retention Time Variability: this compound and ciprofloxacin-d8 exhibit bioactivity in multiple chromatographic fractions, unlike their non-labeled counterparts, complicating bioassay-MS alignment .
  • Molecular Weight Conflicts: reports a molecular weight of 753 g/mol for this compound, while lists 889.15 g/mol for non-labeled azithromycin. This discrepancy may arise from differences in salt forms (e.g., dihydrate vs. anhydrous) or typographical errors in source materials .
  • Regulatory Relevance : USP standards emphasize the need for precise structural characterization to distinguish between parent compounds, isotopologs, and impurities .

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